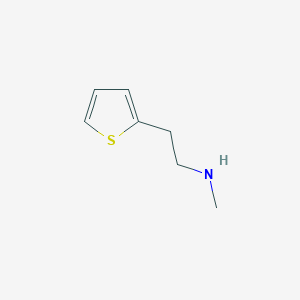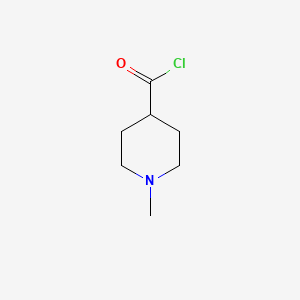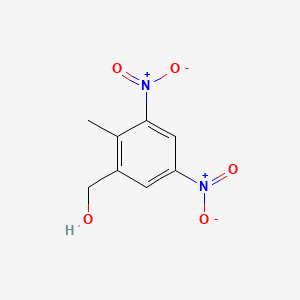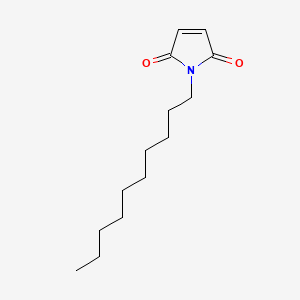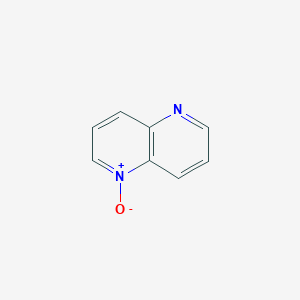
1,5-Naphthyridine N-(1)-oxide
Vue d'ensemble
Description
1,5-Naphthyridine N-(1)-oxide: is a heterocyclic compound that belongs to the naphthyridine family Naphthyridines are characterized by a bicyclic structure consisting of two fused pyridine rings The N-(1)-oxide derivative introduces an oxygen atom bonded to the nitrogen at the first position, which significantly alters its chemical properties and reactivity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Naphthyridine N-(1)-oxide typically involves the oxidation of 1,5-naphthyridine. One common method is the use of hydrogen peroxide (H₂O₂) in the presence of a suitable catalyst, such as acetic acid or a transition metal complex. The reaction is usually carried out under mild conditions, with the temperature maintained around 50-60°C to ensure optimal yield.
Another method involves the use of peracids, such as peracetic acid or m-chloroperbenzoic acid (m-CPBA), which can effectively oxidize the nitrogen atom in the naphthyridine ring to form the N-oxide derivative. This reaction is typically performed at room temperature and requires careful control of the reaction time to prevent over-oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of environmentally friendly oxidizing agents and catalysts is also emphasized to minimize the environmental impact of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,5-Naphthyridine N-(1)-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can occur at other positions on the naphthyridine ring, leading to the formation of poly-oxidized derivatives.
Reduction: The N-oxide group can be reduced back to the parent 1,5-naphthyridine using reducing agents such as zinc dust in acetic acid or catalytic hydrogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracetic acid, m-chloroperbenzoic acid.
Reduction: Zinc dust, catalytic hydrogenation.
Substitution: Halogenating agents, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Poly-oxidized naphthyridine derivatives.
Reduction: 1,5-Naphthyridine.
Substitution: Halogenated, nitrated, and sulfonated naphthyridine derivatives.
Applications De Recherche Scientifique
1,5-Naphthyridine N-(1)-oxide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor for various functionalized derivatives that are valuable in organic synthesis.
Biology: Investigated for its potential as an antimicrobial and antiviral agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine: Explored for its anticancer properties. Studies have shown that certain derivatives of this compound exhibit cytotoxic activity against cancer cell lines.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
Mécanisme D'action
The mechanism of action of 1,5-Naphthyridine N-(1)-oxide involves its interaction with various molecular targets. In biological systems, it can bind to DNA and proteins, disrupting their normal function. This binding can lead to the inhibition of DNA replication and transcription, ultimately resulting in cell death. The compound’s ability to generate reactive oxygen species (ROS) also contributes to its cytotoxic effects, as ROS can cause oxidative damage to cellular components.
Comparaison Avec Des Composés Similaires
1,5-Naphthyridine N-(1)-oxide can be compared with other naphthyridine derivatives, such as:
1,6-Naphthyridine N-(1)-oxide: Similar structure but with the nitrogen atoms positioned differently. This difference can lead to variations in reactivity and biological activity.
1,7-Naphthyridine N-(1)-oxide: Another isomer with distinct chemical properties and applications.
1,8-Naphthyridine N-(1)-oxide: Known for its unique electronic properties, making it useful in material science.
Propriétés
IUPAC Name |
1-oxido-1,5-naphthyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c11-10-6-2-3-7-8(10)4-1-5-9-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYLMBHYYHDDFAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=[N+]2[O-])N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60320812 | |
| Record name | 1-Oxo-1lambda~5~-1,5-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60320812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27305-48-2 | |
| Record name | NSC364754 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=364754 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Oxo-1lambda~5~-1,5-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60320812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-[(Chloroacetyl)amino]-2-hydroxybenzoic acid](/img/structure/B1604561.png)

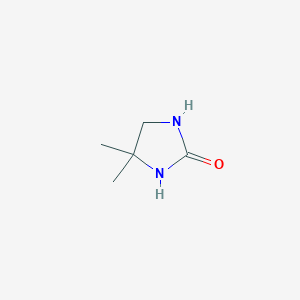

![n-[2-(4-Acetylphenyl)ethyl]acetamide](/img/structure/B1604567.png)

